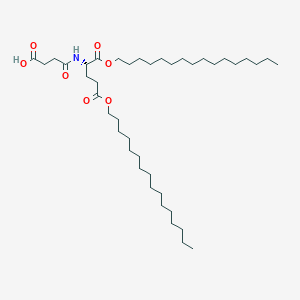
(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid
Overview
Description
1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate is a synthetic compound with the molecular formula C41H77NO7 and a molecular weight of 696.05. It is a derivative of L-glutamic acid and is characterized by its colorless to yellowish oily liquid appearance . This compound is known for its applications in drug delivery systems and other biomedical fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate typically involves the esterification of L-glutamic acid with hexadecanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate esterification.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Solvent: Organic solvents like toluene or dichloromethane are employed to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under mild conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate has several scientific research applications:
Drug Delivery Systems: It is used to modify the surface of liposomes and nanoparticles to enhance drug delivery to specific cells or tissues.
Gene Therapy: The compound’s positive charge allows it to bind with negatively charged biomolecules, facilitating gene delivery.
Biomedical Research: It is employed in the development of targeted therapies for diseases such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate involves its interaction with cellular membranes and biomolecules. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, enhancing the delivery of therapeutic agents. It targets macrophages and other immune cells, modulating their activity and reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihexadecyl-sn-glycero-3-phosphocholine: Another lipid-based compound used in drug delivery.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Commonly used in liposome formulations for gene therapy.
Uniqueness
1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate is unique due to its specific ester and amide functional groups, which provide distinct chemical reactivity and biological interactions. Its ability to form stable complexes with biomolecules and enhance targeted delivery makes it a valuable compound in biomedical research .
Properties
IUPAC Name |
4-[[(2S)-1,5-dihexadecoxy-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-48-40(46)34-31-37(42-38(43)32-33-39(44)45)41(47)49-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)/t37-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBOZUQAGVMYTM-QNGWXLTQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


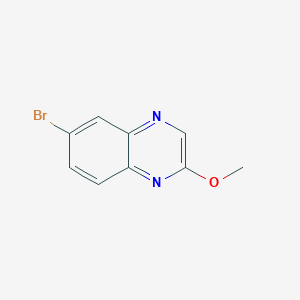
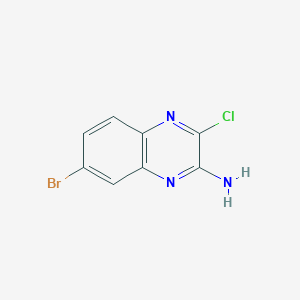
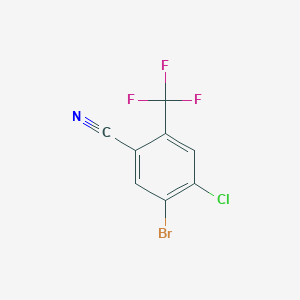
![2-[(2-Bromo-5-fluorophenyl)methyl]cyclohexan-1-one](/img/structure/B3186482.png)
![Ethyl 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate](/img/structure/B3186487.png)
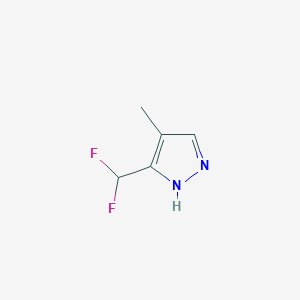
![Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B3186507.png)

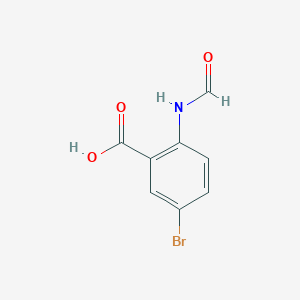
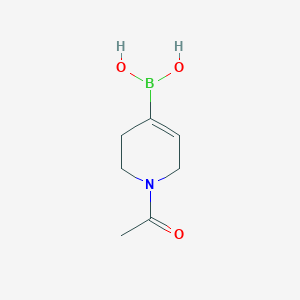

![7-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3186534.png)
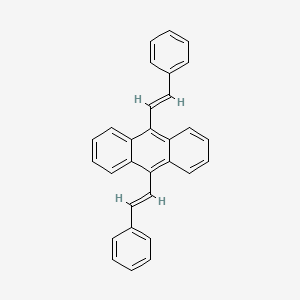
![5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B3186545.png)
